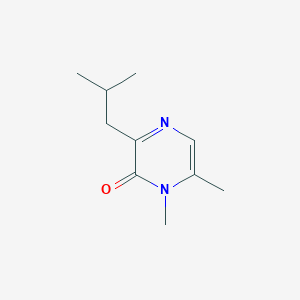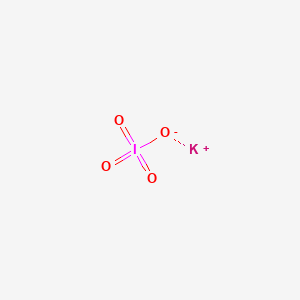
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone, also known as DIMBP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising molecule for various applications.
Mecanismo De Acción
The mechanism of action of 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have antioxidant and neuroprotective effects, making it a promising molecule for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that it may have potential applications in the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are needed to fully understand its mechanism of action and potential applications in these areas.
Métodos De Síntesis
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone can be synthesized through a variety of methods, including the reaction of 3-isobutyl-2(1H)-pyrazinone with formaldehyde and methylamine. Another method involves the reaction of 3-isobutyl-2(1H)-pyrazinone with dimethyl sulfate and sodium hydroxide. Both methods have been reported to yield high purity 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone.
Aplicaciones Científicas De Investigación
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone has been studied extensively for its potential applications in various scientific fields. One of its most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells through the induction of apoptosis. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
Número CAS |
137232-66-7 |
|---|---|
Nombre del producto |
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone |
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1,6-dimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-10(13)12(4)8(3)6-11-9/h6-7H,5H2,1-4H3 |
Clave InChI |
LTTGQZRCQUXHHB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=O)N1C)CC(C)C |
SMILES canónico |
CC1=CN=C(C(=O)N1C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)









